Product packaging for 1-(2,5-Dibromophenyl)thiourea(Cat. No.:CAS No. 854890-84-9)

1-(2,5-Dibromophenyl)thiourea

Cat. No.: B1422087
CAS No.: 854890-84-9
M. Wt: 310.01 g/mol
InChI Key: GDVJWWGNIMWFRJ-UHFFFAOYSA-N
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Description

Contextual Significance of Thiourea (B124793) Compounds in Chemical and Biological Sciences

Thiourea, an organosulfur compound with the formula SC(NH₂)₂, is the sulfur analogue of urea. researchgate.net This structural similarity, however, gives rise to substantially different chemical properties, making thiourea and its derivatives highly versatile molecules in both organic synthesis and medicinal chemistry. nih.goviucr.org The thiourea functional group, characterized by its ability to form stable hydrogen bonds and coordinate with metal ions, is a key structural motif in a wide array of bioactive compounds. nih.govresearchgate.net

In organic synthesis, thioureas serve as crucial intermediates for the creation of various heterocyclic compounds, such as pyrimidines and aminothiazoles. researchgate.net Their utility extends to applications as reductants, for instance in the workup of ozonolysis reactions, and as catalysts in various organic transformations. researchgate.net

The biological significance of thiourea derivatives is vast and well-documented. researchgate.net These compounds have been investigated for a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antitubercular properties. researchgate.netmdpi.comnih.gov For example, certain thiourea derivatives have shown potent activity against drug-resistant strains of bacteria like Methicillin-Resistant Staphylococcus aureus (MRSA) and have been explored as inhibitors for enzymes associated with diabetes. nih.govmdpi.com Their mechanism of action is often attributed to their ability to interact with biological targets like enzymes and proteins, including DNA gyrase and topoisomerase IV. acs.org

Rationale for Research on Halogenated Phenylthiourea (B91264) Derivatives

The incorporation of halogen atoms (fluorine, chlorine, bromine, iodine) into the phenyl ring of phenylthiourea derivatives is a common and effective strategy in medicinal chemistry to modulate the physicochemical and biological properties of the parent compound. acs.org Research into halogenated phenylthioureas is driven by the significant impact these substituents have on molecular structure, lipophilicity, and intermolecular interactions, which in turn can enhance therapeutic efficacy. nih.govacs.org

From a biological standpoint, halogenation has been shown to increase the activity of thiourea derivatives. Studies on various halogenated thiourea compounds have revealed potent antimicrobial and anticancer activities. nih.govresearchgate.net For example, copper (II) complexes of halogenated phenylthioureas have demonstrated strong inhibition of mycobacteria, even surpassing the efficacy of standard drugs like isoniazid. nih.gov Similarly, dichlorophenyl and bromophenyl thiourea derivatives have been synthesized and shown to possess significant antibacterial and antifungal activities. mdpi.comresearchgate.net The enhanced lipophilicity and the ability to form specific interactions contribute to the improved biological performance of these halogenated analogues. acs.org

Overview of 1-(2,5-Dibromophenyl)thiourea: Research Landscape and Gaps

Despite the extensive research into halogenated phenylthioureas, the specific compound This compound remains largely unexplored in dedicated academic studies. Its chemical structure, featuring two bromine atoms on the phenyl ring, places it firmly within the class of compounds with high potential for interesting chemical and biological properties.

The synthesis of related structures has been reported in the literature, suggesting that this compound is synthetically accessible. For instance, a 2018 study detailed the synthesis and spectroscopic characterization of 2-((4-Methylphenoxy)methyl)-N-(2,5-dibromophenylcarbamothioyl)benzamide, a more complex derivative that contains the 2,5-dibromophenylthiourea core. mdpi.com This work provides valuable spectral data (¹H-NMR, FT-IR) and physical properties (melting point) for a closely related compound, confirming the stability and characterizability of this structural motif. mdpi.com

However, a direct and focused investigation into the synthesis, crystal structure, physicochemical properties, and biological activity of the parent compound, this compound, is conspicuously absent from the current body of scientific literature. While numerous studies focus on mono-brominated, chlorinated, or fluorinated analogues, the specific substitution pattern of 2,5-dibromo remains a significant research gap. bldpharm.comvulcanchem.com This lack of data presents a clear opportunity for future research to characterize this compound thoroughly and to evaluate its potential in areas where other halogenated thioureas have shown promise, such as in the development of new antimicrobial or anticancer agents.

Compound Data

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 854890-84-9 nih.gov
Molecular Formula C₇H₆Br₂N₂S nih.gov
Molecular Weight 310.01 g/mol nih.gov
Canonical SMILES C1=CC(=C(C=C1Br)NC(=S)N)Br

Note: This table contains computer-generated and supplier-provided data, as dedicated experimental studies are lacking.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6Br2N2S B1422087 1-(2,5-Dibromophenyl)thiourea CAS No. 854890-84-9

Properties

IUPAC Name

(2,5-dibromophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2N2S/c8-4-1-2-5(9)6(3-4)11-7(10)12/h1-3H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVJWWGNIMWFRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)NC(=S)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681392
Record name N-(2,5-Dibromophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854890-84-9
Record name N-(2,5-Dibromophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 2,5 Dibromophenyl Thiourea

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic compounds. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, valuable information regarding the connectivity and spatial arrangement of atoms can be obtained.

¹H NMR Chemical Shift Analysis and Proton Coupling

The ¹H NMR spectrum of 1-(2,5-Dibromophenyl)thiourea is expected to exhibit distinct signals corresponding to the aromatic protons and the amine protons of the thiourea (B124793) moiety. While a dedicated spectrum for this specific compound is not widely published, data from structurally similar compounds, such as 2-((4-Methylphenoxy)methyl)-N-(2,5-dibromophenylcarbamothioyl)benzamide, provide significant insights into the anticipated spectral features of the 2,5-dibromophenyl group. rsc.org

The protons of the thiourea group, -NH-C(S)-NH₂, are expected to appear as broad singlets in the downfield region of the spectrum, typically between δ 8.0 and δ 12.5 ppm. The exact chemical shift and broadness of these signals can be influenced by factors such as solvent, concentration, and temperature, due to proton exchange and hydrogen bonding interactions. rsc.orgnih.gov

The aromatic region will be characterized by signals from the three protons on the dibrominated phenyl ring. The proton at the C6 position (H-6), situated between two bromine atoms, is anticipated to be the most deshielded and appear as a doublet due to coupling with the H-4 proton (⁴J_HH). The proton at the C3 position (H-3), adjacent to the thiourea group, is expected to resonate as a doublet, coupling with the H-4 proton (³J_HH). The H-4 proton will consequently appear as a doublet of doublets, resulting from its coupling with both H-3 and H-6.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
NH (Thiourea)8.0 - 10.0Broad Singlet-
NH₂ (Thiourea)7.0 - 8.5Broad Singlet-
H-37.5 - 7.8Doublet (d)~8.5
H-47.3 - 7.5Doublet of Doublets (dd)~8.5, ~2.5
H-67.9 - 8.2Doublet (d)~2.5

Note: The predicted values are based on the analysis of structurally related compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

¹³C NMR Chemical Shift Analysis of Carbonyl and Thiocarbonyl Groups

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. A key signal in the spectrum of this compound is that of the thiocarbonyl carbon (C=S). This carbon is characteristically found in the downfield region of the spectrum, typically between δ 178 and δ 182 ppm for related thiourea derivatives. conicet.gov.aranalis.com.my The precise chemical shift can be influenced by the electronic effects of the substituents on the phenyl ring.

The aromatic region of the ¹³C NMR spectrum will display signals for the six carbons of the dibromophenyl ring. The carbons directly bonded to the bromine atoms (C-2 and C-5) are expected to have their chemical shifts influenced by the halogen's electronegativity and heavy atom effect. The carbon attached to the thiourea nitrogen (C-1) will also exhibit a characteristic chemical shift. The remaining aromatic carbons (C-3, C-4, and C-6) will appear at chemical shifts typical for substituted benzene (B151609) rings.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=S178.0 - 182.0
C-1138.0 - 142.0
C-2115.0 - 120.0
C-3130.0 - 135.0
C-4125.0 - 130.0
C-5118.0 - 123.0
C-6133.0 - 138.0

Note: The predicted values are based on the analysis of structurally related compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

2D NMR Techniques for Structural Confirmation

To unequivocally assign the proton and carbon signals and confirm the structure of this compound, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A homonuclear correlation experiment, COSY, would reveal the coupling relationships between protons. chemicalbook.com For the dibromophenyl ring, cross-peaks would be observed between H-3 and H-4, and between H-4 and H-6, confirming their adjacent positions. The absence of a cross-peak between H-3 and H-6 would further validate the substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. researchgate.net It would allow for the direct assignment of the carbon signals for C-3, C-4, and C-6 based on the previously assigned proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. researchgate.net It would be crucial for assigning the quaternary carbons, such as C-1, C-2, and C-5, by observing correlations from the aromatic and amine protons. For instance, the NH proton of the thiourea group should show a correlation to C-1.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic Vibrational Modes (N-H, C=O, C=S)

The IR spectrum of this compound will be dominated by characteristic absorption bands corresponding to the N-H, C-N, and C=S bonds of the thiourea moiety, as well as vibrations from the substituted benzene ring. While a carbonyl (C=O) group is not present in this specific molecule, the C=S (thiocarbonyl) stretching vibration is a key diagnostic peak.

The N-H stretching vibrations of the primary and secondary amine groups in the thiourea unit typically appear in the region of 3100-3400 cm⁻¹. rasayanjournal.co.inbeilstein-journals.org These bands are often broad due to hydrogen bonding. The C=S stretching vibration is expected to be found in the range of 1100-1300 cm⁻¹, though its intensity can be variable. rasayanjournal.co.inmdpi.com The C-N stretching vibrations usually appear in the 1400-1600 cm⁻¹ region.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
N-H Stretching (Amine)3100 - 3400Medium - Strong, Broad
C-H Stretching (Aromatic)3000 - 3100Medium - Weak
C-N Stretching1400 - 1600Medium - Strong
C=S Stretching (Thiocarbonyl)1100 - 1300Medium - Weak
C-Br Stretching500 - 650Strong

Note: The predicted values are based on the analysis of structurally related compounds and general IR correlation tables.

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Interactions

Hydrogen bonding plays a significant role in the solid-state structure of thiourea derivatives. researchgate.net In this compound, both intramolecular and intermolecular hydrogen bonds are possible. The N-H groups of the thiourea moiety can act as hydrogen bond donors, while the sulfur atom of the thiocarbonyl group and the nitrogen atoms can act as acceptors.

The presence and nature of hydrogen bonding can be inferred from the IR spectrum. The broadening of the N-H stretching bands is a classic indication of hydrogen bonding. researchgate.net In the solid state, intermolecular hydrogen bonds of the N-H···S type are commonly observed in thiourea derivatives, often leading to the formation of dimeric or polymeric structures. nih.govconicet.gov.ar The positions and shapes of the N-H bands can provide clues about the strength and type of these interactions. For instance, a significant shift to lower wavenumbers compared to the free N-H stretching frequency is indicative of strong hydrogen bonding.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is an essential technique for probing the electronic transitions within a molecule. For this compound, the analysis of its UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695), reveals characteristic absorption bands that correspond to specific electronic excitations within the molecule's chromophores.

The electronic spectrum of this compound is primarily dictated by the presence of the phenyl ring and the thiourea moiety, which contains the C=S (thiocarbonyl) chromophore. The interaction between these groups influences the electronic transition energies.

The UV-Vis spectrum of similar N-aryl-thiourea derivatives typically displays two main absorption bands. An intense band observed in the shorter wavelength region (around 250-270 nm) is generally assigned to a π → π* transition, primarily associated with the aromatic phenyl ring. A less intense, broader band at a longer wavelength (around 280-310 nm) is characteristic of the n → π* transition of the C=S group. The position and intensity of these bands can be influenced by the solvent polarity and the nature of substituents on the phenyl ring. In the case of this compound, the bromine atoms, being electron-withdrawing, can cause a bathochromic (red) or hypsochromic (blue) shift of these transitions compared to unsubstituted phenylthiourea (B91264).

The C=S group is the key chromophore in the thiourea portion of the molecule. Its n → π* transition involves the excitation of a non-bonding electron from the sulfur atom to an anti-bonding π* orbital of the thiocarbonyl group. The π → π* transitions involve the promotion of electrons from π bonding orbitals to π* anti-bonding orbitals within the conjugated system formed by the phenyl ring and the thiourea side chain.

Table 1: Typical Electronic Transitions in Phenylthiourea Derivatives
Wavelength Range (nm)Transition TypeAssociated Chromophore
~ 250 - 270π → πPhenyl Ring
~ 280 - 310n → πC=S (Thiocarbonyl)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₇H₆Br₂N₂S), the molecular ion peak [M]⁺ is expected to show a characteristic isotopic pattern due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br in approximately 1:1 ratio). This results in a distinctive M:M+2:M+4 peak ratio of approximately 1:2:1, which is a clear indicator of a dibrominated compound. The calculated molecular weight for the most abundant isotopes (¹²C₇¹H₆⁷⁹Br₂¹⁴N₂³²S) is 323.88 g/mol .

The fragmentation of this compound under electron impact (EI) or other ionization methods yields several key fragment ions that help confirm its structure. Common fragmentation pathways for phenylthioureas involve cleavages at the C-N and C-S bonds.

Key fragmentation steps often include:

Loss of the thiourea side chain or parts of it.

Cleavage of the C(phenyl)-N bond, leading to the formation of a dibromophenyl radical or cation ([C₆H₃Br₂]⁺) and a thiourea radical.

Fission of the thioamide group, potentially leading to the loss of SH or H₂S.

Formation of the dibromoaniline ion ([C₆H₃Br₂(NH₂)]⁺) through rearrangement and cleavage.

Table 2: Predicted Mass Spectrometry Fragments for this compound
m/z (Mass/Charge Ratio)Proposed Fragment IonFormula
324/326/328Molecular Ion[C₇H₆Br₂N₂S]⁺
249/251/253Dibromoaniline ion[C₆H₅Br₂N]⁺
234/236/238Dibromophenyl cation[C₆H₃Br₂]⁺
171/173Loss of one Br atom[C₆H₄BrNCSNH₂]⁺
76Thiourea fragment[CH₄N₂S]⁺

Note: m/z values correspond to the most abundant isotopes and the pattern reflects the presence of bromine isotopes.

Single Crystal X-ray Diffraction Analysis

The crystal structure of this compound reveals specific geometric parameters. The thiourea unit (S-C-N₂) is typically planar. The conformation of the molecule is largely defined by the rotation around the C(phenyl)-N bond, described by the C2-C1-N1-C7 dihedral angle. In many substituted phenylthioureas, the thiourea group is not coplanar with the phenyl ring. This twist is a result of steric hindrance between the ortho-substituent (bromine in this case) and the amine protons or the sulfur atom of the thiourea group.

The bond lengths within the thiourea moiety are characteristic: the C=S bond is typically around 1.68 Å, and the C-N bonds are intermediate between single and double bond character (approx. 1.33-1.35 Å), indicating delocalization of pi-electrons across the N-C-N system. The bond angles around the central carbon atom (C7) of the thiourea group are close to 120°, consistent with sp² hybridization.

Table 3: Selected Bond Lengths and Angles for Phenylthiourea Derivatives
ParameterTypical Value (Å or °)Description
C=S Bond Length~ 1.68 ÅThiocarbonyl double bond
C-N Bond Length~ 1.33 ÅAmide-like partial double bond
C(phenyl)-N Bond Length~ 1.43 ÅSingle bond
N-C-N Bond Angle~ 118°Angle within the thiourea plane
N-C-S Bond Angle~ 121°Angle within the thiourea plane

In the solid state, thiourea derivatives are known to form extensive networks of intermolecular hydrogen bonds, which play a crucial role in stabilizing the crystal lattice. The primary hydrogen bond donors are the N-H groups of the thiourea moiety, and the primary acceptor is the sulfur atom of the thiocarbonyl group from a neighboring molecule.

Typically, these interactions form a classic head-to-tail dimeric motif through a pair of N-H···S hydrogen bonds, creating a centrosymmetric R²₂(8) ring pattern. These dimers can then be further linked into chains or sheets by additional N-H···S hydrogen bonds involving the terminal -NH₂ group, leading to a robust three-dimensional supramolecular architecture. The bromine atoms on the phenyl ring can also participate in weaker C-H···Br or Br···Br halogen bonding interactions, further influencing the crystal packing.

In addition to intermolecular forces, intramolecular hydrogen bonds can be critical in defining and stabilizing the molecular conformation. In this compound, an intramolecular hydrogen bond can form between the N-H proton of the nitrogen atom attached to the phenyl ring (N1-H) and the ortho-bromine substituent (Br1). This interaction is often denoted as N-H···Br.

Supramolecular Assembly and Extended Structures

At the heart of the supramolecular structure of many aryl thiourea derivatives are the robust and directional hydrogen bonds involving the thiourea functional group. nih.govresearchgate.net The N-H protons of the thiourea backbone act as effective hydrogen-bond donors, while the sulfur atom is a competent acceptor. This frequently leads to the formation of centrosymmetric dimers through pairs of N-H···S hydrogen bonds, creating a characteristic R2(8) ring motif. nih.goviucr.org This dimeric unit often serves as a fundamental building block for the extended crystal lattice.

In addition to the primary N-H···S hydrogen bonds, other intermolecular interactions play a significant role in stabilizing the crystal structure. The presence of two bromine atoms on the phenyl ring introduces the possibility of halogen bonding (Br···S or Br···Br) and C-H···Br interactions, which can further guide the assembly of the molecules into one-, two-, or three-dimensional networks. iucr.orgnih.gov The arrangement of these interactions is highly dependent on the steric and electronic influences of the substituents on the aromatic ring.

The crystal packing of phenylthiourea derivatives is also influenced by weaker C-H···S and C-H···π interactions. iucr.orgacs.org The aromatic C-H groups can form weak hydrogen bonds with the sulfur atom of a neighboring molecule, contributing to the cohesion of the crystal lattice. Furthermore, π-π stacking interactions between the dibromophenyl rings can occur, although their presence and geometry are sensitive to the relative orientation of the aromatic planes, which is in turn influenced by the substitution pattern.

Interactive Data Table: Typical Hydrogen Bond Geometries in Aryl Thiourea Derivatives

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)Motif
N-H···S~0.86~2.54~3.35~161Dimer (R2(8)) or Chain
N-H···O----Intramolecular (S(6))
C-H···S~0.93-0.97~2.80-3.00~3.70-3.90~140-160Chain or Sheet
C-H···Br~0.93-0.97~2.90-3.10~3.80-4.00~130-150Inter-dimer/chain linkage

Computational and Quantum Chemical Investigations of 1 2,5 Dibromophenyl Thiourea

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the properties of molecules. For 1-(2,5-Dibromophenyl)thiourea, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p), are employed to determine its ground state geometry and other key characteristics. rsc.orgsemanticscholar.org

Optimized Molecular Geometry Determination

The optimization of the molecular geometry of this compound using DFT calculations reveals the most stable three-dimensional arrangement of its atoms. This process determines crucial parameters such as bond lengths, bond angles, and dihedral angles. For instance, in related thiourea (B124793) derivatives, DFT calculations have been used to establish the planarity of ring structures and the orientation of different molecular moieties with respect to each other. acs.org The thiourea group itself can exhibit thione–thiol tautomerism, which influences its structural and electronic properties. acs.org

ParameterAtom 1Atom 2Value (Å/°)
Bond LengthCS~1.679
Bond LengthCN (Amide)~1.362
Bond LengthCN (Phenyl)~1.414
Bond AngleN-C-N~117
Bond AngleN-C-S~121
Dihedral AnglePhenyl RingThiourea PlaneVaries

Data is based on findings for similar thiourea derivatives like 1-(2-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (B5726941). researchgate.net

Electronic Structure Analysis (HOMO-LUMO Energy Gap, Molecular Orbitals)

The electronic structure of a molecule is fundamental to its reactivity. Key to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. chalcogen.ro A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. scirp.orgmaterialsciencejournal.org Conversely, a small energy gap indicates that the molecule is more prone to chemical reactions. materialsciencejournal.orglibretexts.org

For thiourea derivatives, the HOMO is often located on the electron-rich parts of the molecule, such as the phenyl ring or the sulfur atom, while the LUMO is typically found on electron-deficient regions. ukm.my In the case of this compound, the bromine atoms, being electron-withdrawing, would significantly influence the distribution of these frontier orbitals. The energies of the HOMO and LUMO are used to calculate various quantum chemical parameters that describe the molecule's electronic properties. mdpi.com

ParameterValue (eV)
HOMO Energy-7.326
LUMO Energy-4.583
HOMO-LUMO Gap (ΔE)2.742

Data is based on findings for 1-(2-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea. researchgate.net

Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netchemrxiv.org The MEP map uses a color scale to represent different potential values. Typically, red and yellow areas indicate negative electrostatic potential, corresponding to regions with high electron density that are susceptible to electrophilic attack. scirp.org Blue and cyan areas represent positive electrostatic potential, indicating electron-deficient regions that are prone to nucleophilic attack. scirp.org Green areas show regions of neutral potential. scirp.org For thiourea derivatives, the MEP analysis helps to identify the reactive behavior of different parts of the molecule, such as the thiocarbonyl sulfur atom and the nitrogen atoms. acs.org

Global and Local Reactivity Descriptors

Global and local reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity. chemrxiv.org Global descriptors, which are constant for the entire molecule, include:

Electronegativity (χ): The power of an atom or group to attract electrons.

Chemical Potential (μ): The negative of electronegativity.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating the molecule's ability to undergo a change in its electron configuration.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These descriptors are calculated using the energies of the HOMO and LUMO. materialsciencejournal.org Local reactivity descriptors, such as the Fukui function, identify the most reactive sites within a molecule for specific types of reactions (nucleophilic, electrophilic, or radical attack). chemrxiv.org

Quantum Chemical Parameters and Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. analis.com.myresearchgate.net This approach is instrumental in drug design and development.

Correlation of Electronic Parameters with Biological Activity

In the context of this compound and related compounds, QSAR studies correlate various quantum chemical parameters with their observed biological activities, such as anticancer, antibacterial, or antifungal properties. analis.com.myresearchgate.netconicet.gov.ar Electronic parameters derived from DFT calculations, including the HOMO-LUMO energy gap, dipole moment, and descriptors of reactivity like electronegativity and hardness, are often used as independent variables in QSAR models. researchgate.netbiointerfaceresearch.com

For example, a QSAR model might reveal that a lower HOMO-LUMO energy gap, indicating higher reactivity, correlates with increased biological potency. nih.gov Similarly, the distribution of charges and the electrostatic potential can influence how the molecule interacts with biological targets like enzymes or receptors. nih.govmdpi.com By identifying which electronic and structural features are critical for a desired biological effect, QSAR models can guide the synthesis of new, more effective derivatives. researchgate.netnih.gov

Hardness (η), Softness (σ), Electronegativity (χ), and Dipole Moment (μ)

Quantum chemical calculations are crucial for understanding the reactivity and stability of a molecule. For thiourea derivatives, these parameters provide insight into their electronic characteristics. Global reactivity descriptors such as hardness (η), softness (σ), electronegativity (χ), and dipole moment (μ) are determined through theoretical calculations, often employing Density Functional Theory (DFT). researchgate.netijarset.com

ParameterSymbolDefinitionSignificance
Hardness ηη = (I - A) / 2Measures resistance to deformation or polarization of the electron cloud. Higher hardness indicates greater stability.
Softness σσ = 1 / ηReciprocal of hardness. Higher softness indicates greater reactivity.
Electronegativity χχ = (I + A) / 2The power of an atom or molecule to attract electrons to itself.
Dipole Moment μ-A measure of the separation of positive and negative electrical charges within a molecule.

I = Ionization Potential, A = Electron Affinity

Electron Affinity (A) and Ionization Potential (I) Calculations

Electron affinity (A) and ionization potential (I) are fundamental electronic properties that are essential for understanding the chemical reactivity of a molecule. ijarset.com Ionization potential is the energy required to remove an electron from a molecule, while electron affinity is the energy released when an electron is added. kit.edu These values can be calculated using various computational methods, including ab initio and DFT calculations. kit.eduschrodinger.com

According to Koopmans' theorem, the ionization potential and electron affinity can be approximated from the energies of the HOMO and LUMO, respectively (I ≈ -E_HOMO and A ≈ -E_LUMO). ijarset.com More accurate determinations can be made by calculating the energy difference between the neutral molecule and its corresponding ion. kit.eduschrodinger.com For complex organic molecules, computational methods like the G0W0 method have been shown to predict these values with reasonable accuracy. scm.com

Specific calculated values for the electron affinity and ionization potential of this compound are not provided in the searched literature. However, the principles of their calculation are well-established in computational chemistry. schrodinger.comscm.comresearchgate.net

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ubaya.ac.id This method is widely used in drug discovery to understand how a ligand, such as a thiourea derivative, might interact with a biological target, typically a protein. biointerfaceresearch.comnih.gov

Prediction of Ligand-Receptor Binding Modes and Interactions

Molecular docking simulations predict the binding conformation of a ligand within the active site of a receptor protein. researchgate.net These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. biointerfaceresearch.comrsc.org For various thiourea derivatives, docking studies have successfully elucidated their binding modes with different enzymes and receptors, providing insights into their potential biological activities. biointerfaceresearch.comrsc.orgnih.gov For example, in studies of other thiourea compounds, hydrogen bonds involving the thiourea moiety's N-H and S atoms were found to be critical for binding to target proteins. rsc.org

Assessment of Binding Affinities for Target Proteins

A crucial output of molecular docking is the prediction of the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). biointerfaceresearch.comrsc.org This value estimates the strength of the interaction between the ligand and the protein, with lower binding energies generally indicating a more stable complex. rsc.org For instance, studies on N-[2-(2,5-dimethoxyphenylethyl)]-N´-[2-(5-bromopyridyl)]-thiourea (PHI-236), a related compound, demonstrated a high binding affinity for HIV-1 reverse transcriptase, which correlated with its potent anti-HIV activity. oup.com Such assessments are vital for prioritizing compounds for further experimental testing. biointerfaceresearch.com

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. ubaya.ac.id This technique provides detailed information about the conformational changes and stability of molecules and their complexes. semanticscholar.org

Conformational Dynamics and Stability in Solution

MD simulations can be used to explore the conformational landscape of a molecule like this compound in a solvent environment, mimicking physiological conditions. nih.gov These simulations reveal how the molecule flexes and changes shape over time, and can identify the most stable conformations. researchgate.netmdpi.com The stability of ligand-protein complexes predicted by molecular docking is often further evaluated using MD simulations. ubaya.ac.id Key metrics from MD simulations, such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), provide insights into the stability of the complex and the flexibility of its components. ubaya.ac.idsemanticscholar.org For various thiourea derivatives, MD simulations have confirmed the stability of their binding to target proteins, supporting the interactions predicted by docking studies. ubaya.ac.idnih.govsemanticscholar.org

Interactions with Solvents and Excipients

The interaction of an active pharmaceutical ingredient (API) like this compound with solvents and excipients is critical for understanding its solubility, stability, and formulation characteristics. Computational methods, particularly molecular dynamics (MD) simulations and quantum chemical calculations, provide profound insights into these interactions at a molecular level.

Computational studies on thiourea derivatives investigate the compatibility with various pharmaceutical excipients by calculating solubility parameters. researchgate.netresearchgate.net These parameters, derived from MD simulations, help predict whether the drug and excipient will form a stable, homogenous mixture. researchgate.netresearchgate.net The Hansen Solubility Parameters (HSP) and Flory-Huggins interaction parameter (χ) are commonly calculated to assess miscibility. A lower difference in solubility parameters between the API and an excipient generally suggests better compatibility. researchgate.net

Table 1: Illustrative Solubility Parameters for a Thiourea Derivative and Selected Excipients Note: This table is illustrative, based on methodologies reported for similar compounds, and does not represent experimentally determined values for this compound.

Compound/Excipient Hansen Dispersion Parameter (δd) (MPa¹/²) Hansen Polar Parameter (δp) (MPa¹/²) Hansen Hydrogen Bonding Parameter (δh) (MPa¹/²) Total Solubility Parameter (δt) (MPa¹/²)
Thiourea Derivative (FPTT)* 19.5 9.8 9.1 23.6
Polyvinylpyrrolidone (PVP) 18.9 6.5 11.3 22.9
Hydroxypropyl Methylcellulose (HPMC) 18.6 12.6 14.1 26.8
Lactose 19.4 15.3 18.4 30.0
Microcrystalline Cellulose 19.9 10.8 16.6 28.3

*Data derived from studies on 1-(2-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (FPTT) researchgate.netresearchgate.net

The interaction with solvents, particularly water, is another key area of investigation. Quantum mechanical studies on thiourea itself reveal how it interacts with water molecules in a microsolvation environment. acs.org These studies show that the NH2 groups of the thiourea core readily form hydrogen bonds with surrounding water molecules. acs.org Conversely, the sulfur atom is found to be poorly hydrated. acs.org The analysis of Radial Distribution Functions (RDFs) from MD simulations can quantify these interactions by showing the probability of finding solvent atoms at a certain distance from specific atoms of the solute. researchgate.net For thiourea derivatives, RDF calculations help to understand the structure of the hydration shell and the nature of drug-solvent interactions. researchgate.netacs.org For instance, some glucose-conjugated thiourea derivatives have been noted for their solubility in ethanol-toluene mixtures, but not in pure ethanol (B145695) or water, highlighting the specific nature of solvent interactions. nih.gov

Spectroscopic analysis, often combined with computational studies, plays a significant role in validating drug-excipient interactions and assessing the stability of formulations. anveshanaindia.com Techniques like Fourier Transform Infrared Spectroscopy (FTIR) can detect changes in the vibrational modes of functional groups, indicating the formation of hydrogen bonds or other interactions between the drug and excipients. anveshanaindia.com

Protein-Ligand Complex Stability and Dynamics

Understanding the stability and dynamics of the complex formed between this compound and its target protein is fundamental to elucidating its mechanism of action. Molecular dynamics (MD) simulations are a powerful tool for this purpose, providing a dynamic view of the protein-ligand interactions over time. nih.govubaya.ac.idfrontiersin.org

MD simulations are used to assess the stability of the ligand's binding pose, as predicted by molecular docking. nih.govubaya.ac.id Key metrics derived from these simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein or ligand atoms from a reference structure (usually the initial frame) over the course of the simulation. A stable, low, and converging RMSD value for the ligand suggests that it remains securely bound in the active site without significant conformational changes. nih.govubaya.ac.id Conversely, a high or fluctuating RMSD may indicate an unstable interaction. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues of the protein or atoms of the ligand. It quantifies the fluctuation of each residue around its average position. nih.govubaya.ac.id Lower RMSF values for the amino acid residues in the binding pocket indicate that the ligand binding has stabilized that region of the protein. Analysis of the ligand's RMSF can reveal which parts of the molecule are most mobile and which are rigidly held in the binding site. nih.gov

Table 2: Illustrative MD Simulation Stability Metrics for Ligand-Protein Complexes Note: This table provides a conceptual framework for interpreting MD simulation data for thiourea derivatives.

Complex Average Ligand RMSD (Å) Average Protein RMSF (Å) Key Interacting Residues
Thiourea Compound 9 - NUDT5 1.587 1.587 Leu, Asp, Glu, Ala, Gly
Thiourea Compound 2 - NUDT5 1.968 1.968 -
Thiourea Compound 7c - hCA IX < 2.5 < 2.0 -

Data derived from studies on different thiourea derivatives and their respective protein targets. nih.govnih.gov

Docking studies on various thiourea derivatives have identified crucial interactions responsible for stabilizing the protein-ligand complex. Hydrogen bonds are frequently observed, often involving the N-H groups of the thiourea moiety and key residues in the protein's active site, such as glutamic acid, aspartic acid, or tyrosine. biointerfaceresearch.comjst.go.jp For example, docking studies of some derivatives have shown hydrogen bonding with the catalytic residue Tyr158 in the InhA active site of M. tuberculosis. jst.go.jp In addition to hydrogen bonds, hydrophobic and aromatic interactions with residues like phenylalanine, leucine, and alanine (B10760859) also play a significant role in anchoring the ligand within the binding pocket. biointerfaceresearch.commdpi.com MD simulations can further reveal the role of interfacial water molecules in mediating and stabilizing these interactions. frontiersin.org

Pharmacological and Biological Activities of 1 2,5 Dibromophenyl Thiourea and Its Analogues

Antimicrobial Properties

The antimicrobial potential of thiourea (B124793) derivatives has been extensively investigated, with many compounds showing promising activity against a range of pathogens, including multidrug-resistant strains. ufba.brnih.gov The presence and position of halogen substituents, such as bromine and chlorine, on the phenyl ring of N-phenylthiourea moieties have been shown to correlate with significant antipathogenic activity, particularly against bacteria like Staphylococcus aureus and Pseudomonas aeruginosa. mdpi.com

Thiourea derivatives have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. A close analogue of the subject compound, 1-(2,5-Dichlorophenyl)-2-thiourea (DCPT), exhibited remarkable bacteriostatic properties against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. nih.gov

Other studies on various thiourea analogues have consistently reported potent antibacterial action. For instance, the derivative known as TD4 was found to have powerful antibacterial activity against several Staphylococcus aureus strains, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values ranging from 2 to 16 µg/mL. nih.govresearchgate.net Further investigations into N-aroyl-3-arylthioureas revealed moderate to potent activity against different bacterial strains, especially against E. coli strains that were resistant to standard drugs. mdpi.com Similarly, a set of thiourea derivatives incorporating a 3-amino-1H-1,2,4-triazole scaffold showed high inhibitory activity against Gram-positive cocci, including S. aureus and S. epidermidis, with MIC values between 4 and 32 μg/mL. benthamscience.com The activity of these compounds was also confirmed against hospital-isolated methicillin-resistant strains of S. aureus. benthamscience.com

Compound/Analogue ClassBacterial Strain(s)Observed Activity (MIC)Reference
TD4 (Thiourea Derivative)Staphylococcus aureus (incl. MRSA), Staphylococcus epidermidis, Enterococcus faecalis2–16 µg/mL nih.govresearchgate.net
3-amino-1H-1,2,4-triazole ThioureasS. aureus, S. epidermidis (incl. MRSA)4–64 µg/mL benthamscience.com
N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(aryl)-thioureasS. aureus32 µg/mL nih.gov
N-Benzoylthiourea derivativesB. subtilis, S. aureus, M. luteus3.1–6.3 µg/mL ufba.br

In addition to their antibacterial properties, thiourea derivatives have been recognized for their significant antifungal capabilities. mdpi.com Various studies have highlighted their effectiveness against a range of fungal pathogens. For example, certain N-phenyl- and N-benzoylthiourea derivatives demonstrated selective activity against fungi. ufba.br

Investigations into thioureides of 2-(4-chlorophenoxymethyl)-benzoic acid revealed that four of the tested compounds exhibited antifungal activity against Candida albicans, with MIC values ranging from 32 to 256 µg/mL. nih.gov Further research on thiourea derivatives of 2-thiophenecarboxylic acid showed a notable inhibitory effect against nosocomial strains of Candida auris, a pathogen known for its multidrug resistance. nih.govnih.gov The activity of these compounds included the inhibition of both fungal growth and biofilm formation. nih.gov The broad-spectrum antifungal potential of thiourea derivatives is also evident in studies where they have been effective against various plant pathogens, such as Botrytis cinerea, Phytophthora infestans, and Pyricularia oryzae Cav. frontiersin.org

Compound/Analogue ClassFungal Strain(s)Observed Activity (MIC)Reference
N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(aryl)-thioureasCandida albicans32–256 µg/mL nih.gov
Thiourea derivatives of 2-thiophenecarboxylic acidCandida aurisInhibition of biofilm growth and microbial adherence nih.govnih.gov
1,2,4-Triazolo[4,3-c] trifluoromethylpyrimidine derivatives bearing thioether moietyBotrytis cinerea, Phytophthora infestans, Pyricularia oryzae Cav.Significant inhibition at 50 µg/mL frontiersin.org

The antimicrobial action of thiourea derivatives is often linked to their ability to disrupt the structural integrity of microbial cells. nih.gov Studies on the analogue 1-(2,5-Dichlorophenyl)-2-thiourea (DCPT) have provided specific insights into this mechanism. DCPT was found to enhance the permeability of both the cell membrane and the cell wall in S. aureus and E. coli. nih.gov This disruption leads to the leakage of cellular contents, ultimately resulting in bacterial cell death. nih.gov

Similar mechanisms have been observed with other thiourea analogues. Electron microscopy studies of MRSA treated with the derivative TD4 revealed that the compound disrupted the integrity of the bacterial cell wall. nih.govresearchgate.net Further investigation showed that TD4's mechanism also involves the destruction of NAD+/NADH homeostasis within the bacterial cell, which is critical for cellular respiration and energy production. nih.gov

Enzyme Inhibition Studies

Thiourea derivatives are effective inhibitors of various enzymes, a property that contributes significantly to their biological activity. nih.gov Their inhibitory action has been documented against enzymes such as urease and cholinesterase, and more specifically, against polyphenol oxidase and glucose-6-phosphatase, which are relevant to food preservation and metabolic regulation, respectively. nih.govnih.govresearchgate.net

Polyphenol oxidase (PPO) is an enzyme responsible for the browning of fruits and vegetables, which reduces their quality and shelf-life. tandfonline.comresearchgate.net The search for effective PPO inhibitors is a significant area of research in food science. researchgate.net The thiourea analogue 1-(2,5-Dichlorophenyl)-2-thiourea (DCPT) has been identified as a potent PPO inhibitor, with an IC50 value of 33.2 ± 0.2 nmol L⁻¹. nih.gov

CompoundEnzymeInhibitory Activity (IC₅₀)MechanismReference
1-(2,5-Dichlorophenyl)-2-thiourea (DCPT)Polyphenol Oxidase (PPO)33.2 ± 0.2 nmol L⁻¹Alters enzyme's secondary structure and conformation upon binding. nih.gov

Glucose-6-phosphatase (G6Pase) is a key enzyme in carbohydrate metabolism, playing a crucial role in maintaining glucose homeostasis by catalyzing the final step of gluconeogenesis and glycogenolysis. nih.govscbt.com Inhibition of G6Pase is a therapeutic strategy for managing hyperglycemia associated with type 2 diabetes. nih.govmdpi.com

Studies on 2-picolylamine-based thiourea derivatives have demonstrated their ability to inhibit G6Pase activity in vivo. nih.gov In a study using Swiss albino mice, these compounds caused a significant decrease in the enzyme's activity. One particular derivative, 1,3-bis(2-benzyl-3-phenyl-1-(pyridine-2-yl) propyl) thiourea, showed the highest level of inhibition, reducing the amount of released phosphate (B84403) to 21.42 ± 5.113 mg compared to 84.55 ± 3.213 mg in the control group. nih.gov This indicates that thiourea-based scaffolds hold potential for the development of effective G6Pase inhibitors.

Compound ClassEnzymeObserved EffectKey FindingReference
2-Picolylamine ThioureasGlucose-6-Phosphatase (G6Pase)Significant decrease in enzyme activity in vivo.Compound I reduced released phosphate from 84.55 mg (control) to 21.42 mg. nih.gov

Alpha-Amylase and Alpha-Glucosidase Inhibition

No studies detailing the inhibitory activity of 1-(2,5-Dibromophenyl)thiourea against α-amylase and α-glucosidase, key enzymes in carbohydrate metabolism, were identified.

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition

Information regarding the potential for this compound to inhibit acetylcholinesterase or butyrylcholinesterase, enzymes critical to nervous system function, is not available in the reviewed literature.

Tyrosinase Inhibition

The inhibitory effect of this compound on tyrosinase, a key enzyme in melanin (B1238610) production, has not been documented in the accessible scientific research.

Urease Inhibition

No specific data on the urease inhibitory properties of this compound could be found.

Antioxidant Activity

Free Radical Scavenging Assays (DPPH, ABTS)

No published results from 2,2-diphenyl-1-picrylhydrazyl (DPPH) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays for this compound are available.

Ferric Reducing Antioxidant Power (FRAP) Assays

The ferric reducing antioxidant power of this compound has not been reported in the scientific literature searched.

Antiviral Activity (e.g., Anti-HIV-1 Reverse Transcriptase Inhibition)

Thiourea derivatives have been extensively investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. ubaya.ac.id These compounds bind to an allosteric site on the reverse transcriptase enzyme, noncompetitively inhibiting its DNA polymerization activity. ubaya.ac.id The chemical diversity of thiourea derivatives allows for rational design to target the NNI binding pocket of HIV-1 RT, including strains that have developed resistance to other NNRTIs. ubaya.ac.id

The phenethyl-thiazolyl-thiourea (PETT) series of compounds are a notable class of thiourea NNRTIs. ubaya.ac.id Structure-activity relationship (SAR) studies on these and other related thiourea derivatives have revealed that the presence and position of halogen atoms on the phenyl ring can significantly influence their anti-HIV activity. For instance, the substitution of a bromine or chlorine atom on the pyridyl ring of certain thiourea analogues has been found to result in the best biological outcomes, which is attributed to their ability to make more extensive hydrophobic contacts within the enzyme's binding pocket. nih.gov

While specific studies on this compound are not extensively detailed in available literature, the established importance of halogenation in related analogues suggests its potential as an antiviral agent. The lipophilic nature imparted by bromine atoms can enhance membrane permeability, a desirable characteristic for antiviral drugs targeting intracellular viral replication processes. ubaya.ac.id Research on various benzothiazol thiourea derivatives further supports the role of this scaffold in developing potent anti-HIV agents. mdpi.comjppres.com

Anticancer Potential and Cytotoxicity against Cell Lines

Derivatives of phenylthiourea (B91264) have demonstrated significant potential as anticancer agents, with halogenated analogues often exhibiting potent cytotoxicity against a variety of cancer cell lines. nih.gov The mechanism of their antitumor action can involve the inhibition of key enzymes in cancer progression and the induction of apoptosis. mdpi.com

Research has shown that dihalogenophenylthioureas can exert significant cytotoxic effects. For example, 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea was identified as a highly potent derivative, displaying strong cytotoxicity against human primary colon cancer (SW480), metastatic colon cancer (SW620), and chronic myelogenous leukemia (K-562) cell lines, with IC50 values of 9.0 µM, 1.5 µM, and 6.3 µM, respectively. nih.govbiointerfaceresearch.com Notably, this compound showed favorable selectivity towards cancer cells over normal human keratinocyte (HaCaT) cells. nih.gov

Similarly, N-(4-bromo)-benzoyl-N'-phenylthiourea has been synthesized and evaluated for its cytotoxic activity against primary cells of HER2-positive breast cancer, showing an IC50 value of 0.54 mM, which was more potent than the reference compound hydroxyurea. ubaya.ac.id The presence of bromo and chloro substituents in other thiourea derivatives has also been linked to significant cytotoxic activity against various cancer cell lines, including human colon, prostate, and leukemia cells. nih.gov These findings underscore the importance of the halogen substitution pattern on the phenyl ring for achieving high anticancer potency.

Table 1: Cytotoxicity of Halogenated Phenylthiourea Analogues against Various Cancer Cell Lines

Compound/Analogue Cancer Cell Line IC50 Value Reference
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea SW620 (Metastatic Colon Cancer) 1.5 ± 0.72 µM nih.gov
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea K-562 (Erythroleukemia) 6.3 µM biointerfaceresearch.com
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea SW480 (Primary Colon Cancer) 9.0 µM biointerfaceresearch.com
3-chloro-4-fluorophenylthiourea analogue SW620 (Metastatic Colon Cancer) 9.4 ± 1.85 µM nih.gov
4-chlorophenylthiourea analogue K-562 (Erythroleukemia) 10.2 µM nih.gov

Note: This table is interactive and can be sorted by column.

Other Investigated Biological Activities (e.g., Antitubercular, Anti-inflammatory)

Beyond their antiviral and anticancer properties, thiourea derivatives have been explored for a range of other biological activities, including antitubercular and anti-inflammatory effects. The structural versatility of the thiourea scaffold allows for its adaptation to target various biological pathways.

Antitubercular Activity Thiourea-containing compounds have a history in the treatment of tuberculosis, with drugs like thiocarlide (isoxyl) being a notable example. nih.gov Modern research continues to explore novel thiourea derivatives for their activity against Mycobacterium tuberculosis, including multi-drug resistant (MDR) strains. nih.gov Halogenation has been shown to be a key factor in enhancing antitubercular potency. For instance, 1-(4-fluorophenyl)-3-(4-{1-[(pyridine-4-carbonyl)-hydrazono]ethyl}phenyl)thiourea was found to be a highly potent compound against both the H37Rv strain and an INH-resistant strain of M. tuberculosis, with a minimum inhibitory concentration (MIC) of 0.49 µM. nih.gov This highlights the potential of halogenated phenylthiourea structures in the development of new antitubercular agents.

Table 2: Antitubercular Activity of Halogenated Phenylthiourea Analogues

Compound/Analogue Strain MIC Value Reference
1-(4-fluorophenyl)-3-(4-{1-[(pyridine-4-carbonyl)-hydrazono]ethyl}phenyl)thiourea M. tuberculosis H37Rv 0.49 µM nih.gov

Note: This table is interactive and can be sorted by column.

Anti-inflammatory Activity The anti-inflammatory potential of thiourea derivatives has also been an area of active investigation. mdpi.com Inflammation is a complex biological response, and enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are key targets for anti-inflammatory drugs. nih.gov Studies on thiourea derivatives of naproxen, a well-known non-steroidal anti-inflammatory drug (NSAID), have shown that these compounds can exhibit significant anti-inflammatory activity, sometimes superior to the parent drug, by inhibiting enzymes in the arachidonic acid pathway. nih.gov For example, a naproxen-thiourea derivative incorporating m-anisidine (B1676023) showed potent inhibition of 5-LOX with an IC50 value of 0.30 μM and demonstrated strong anti-edematous activity in animal models. nih.gov While specific anti-inflammatory data for this compound is scarce, the general anti-inflammatory properties of the thiourea class suggest this as a plausible area for future investigation.

Table 3: Anti-inflammatory Activity of a Thiourea Analogue

Compound/Analogue Target IC50 Value Reference

Note: This table is interactive and can be sorted by column.

Structure Activity Relationship Sar Studies and Molecular Design of Thiourea Derivatives

The exploration of thiourea (B124793) derivatives, including 1-(2,5-Dibromophenyl)thiourea, in medicinal chemistry is heavily reliant on understanding their structure-activity relationships (SAR) and employing rational molecular design. These studies investigate how chemical modifications to the molecule's structure influence its biological activity, guiding the development of more potent and selective therapeutic agents.

Emerging Applications and Future Research Directions

Potential in Drug Discovery and Lead Optimization

The thiourea (B124793) moiety is a well-established pharmacophore, present in a variety of therapeutic agents with activities ranging from antibacterial and antifungal to anticancer and antiviral. nih.govmdpi.com The introduction of halogen atoms, such as bromine, can further enhance the therapeutic potential of these molecules. Halogens are known to modulate factors like lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.com

Research into related halogenated thiourea derivatives has demonstrated significant biological activity. For instance, a compound closely related to the subject of this article, 2-((4-methylphenoxy)methyl)-N-(2,5-dibromophenylcarbamothioyl)benzamide, has been synthesized and evaluated for its antipathogenic activity, suggesting that the 2,5-dibromophenylthiourea core is conducive to producing biologically active molecules. mdpi.com Studies on other brominated phenylthioureas have also shown promising results. For example, 1-(4-Bromophenyl)-3-(2-thienylcarbonyl)thiourea has been investigated for its potential as an antimicrobial and anticancer agent. nih.gov

In the context of lead optimization, 1-(2,5-Dibromophenyl)thiourea could serve as a valuable starting point. The bromine atoms offer sites for further chemical modification, allowing for the fine-tuning of its pharmacological profile. Medicinal chemists could explore how variations in the position and number of halogen substituents on the phenyl ring affect activity and selectivity.

Table 1: Examples of Biologically Active Halogenated Phenylthiourea (B91264) Derivatives

Compound NameBiological Activity InvestigatedReference
2-((4-methylphenoxy)methyl)-N-(2,5-dibromophenylcarbamothioyl)benzamideAntipathogenic mdpi.com
1-(4-Bromophenyl)-3-(2-thienylcarbonyl)thioureaAntimicrobial, Anticancer nih.gov
1-(2-Bromophenyl)-3-(4-chloro-3-nitrophenyl)thiourea copper (II) complexAntimicrobial mdpi.com
1-(3,4-Dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaCytotoxic (Anticancer) biointerfaceresearch.com

Development as Chemical Probes for Elucidating Biological Pathways

Chemical probes are essential tools for dissecting complex biological processes. An effective chemical probe should exhibit high potency, selectivity, and a well-understood mechanism of action. While this compound has not yet been developed as a chemical probe, its structural features suggest potential in this area.

The thiourea functional group is known to interact with various biological targets, often through hydrogen bonding and coordination with metal ions. The dibrominated phenyl ring can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition at protein binding sites. These properties could be harnessed to design probes that selectively target specific enzymes or receptors.

Future research could focus on attaching fluorescent tags or other reporter molecules to the this compound scaffold. Such probes could be used to visualize the localization of their biological targets within cells or to quantify enzymatic activity. This would not only advance our understanding of fundamental biology but could also aid in the validation of new drug targets.

Advancements in Green Synthesis Methodologies for Thiourea Compounds

The synthesis of thiourea derivatives has traditionally relied on methods that can be harsh and environmentally unfriendly. A growing emphasis on green chemistry is driving the development of more sustainable synthetic routes. Key principles of green chemistry include the use of safer solvents, milder reaction conditions, and the reduction of waste.

For the synthesis of thiourea compounds, including this compound, several green methodologies are being explored:

Solvent-Free Reactions: Conducting reactions in the absence of a solvent can significantly reduce waste and simplify purification.

Aqueous Media: Water is an ideal green solvent due to its non-toxic and non-flammable nature.

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction times and improve yields, often under solvent-free or reduced-solvent conditions.

Catalyst-Free Reactions: The development of reactions that proceed efficiently without the need for a catalyst is a key goal of green chemistry.

The synthesis of this compound would typically involve the reaction of 2,5-dibromophenyl isothiocyanate with an amine. scbt.com Future research in this area will likely focus on adapting this and other synthetic methods to align with the principles of green chemistry, making the production of these valuable compounds more sustainable.

Application of Advanced Computational Techniques in Drug Design and Mechanistic Studies

Computational chemistry has become an indispensable tool in modern drug discovery. Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies can provide valuable insights into how a molecule like this compound might interact with biological targets. acs.org

Table 2: Computational Techniques in Thiourea Drug Design

Computational TechniqueApplication
Molecular Docking Predicts the preferred binding orientation of a ligand to a target protein.
Molecular Dynamics (MD) Simulations Simulates the movement of atoms and molecules to understand the stability of ligand-protein complexes.
Quantitative Structure-Activity Relationship (QSAR) Relates the chemical structure of a series of compounds to their biological activity.
Hirshfeld Surface Analysis Investigates intermolecular interactions in the solid state, including the role of halogen bonding. nih.gov

For this compound, computational studies could be employed to:

Screen virtual libraries of biological targets to identify potential binding partners.

Predict the binding affinity and selectivity of the compound for a given target.

Elucidate the mechanism of action at the molecular level.

Guide the design of new analogues with improved potency and pharmacokinetic properties.

Theoretical studies on related halogenated thiourea derivatives have already demonstrated the utility of these approaches. For example, Hirshfeld surface analysis has been used to understand the effect of halogen substituents on the non-covalent interactions that govern crystal packing, which can influence a drug's solid-state properties. acs.orgnih.gov

Challenges and Future Perspectives in Halogenated Phenylthiourea Research

Despite their therapeutic potential, halogenated compounds are not without their challenges. One of the primary concerns is their potential for environmental persistence and bioaccumulation. The carbon-halogen bond is generally stable, which can make these compounds resistant to biodegradation. mdpi.com

Future research in the field of halogenated phenylthioureas will need to address these challenges. This may involve:

Designing compounds that are more readily biodegradable without compromising their therapeutic efficacy.

Conducting thorough environmental risk assessments for new drug candidates.

Exploring the use of enzymatic halogenation as a more sustainable and selective method for synthesizing these compounds.

The future of halogenated phenylthiourea research is bright, but it will require a multidisciplinary approach that integrates medicinal chemistry, computational modeling, and environmental science. By carefully considering both the therapeutic benefits and the potential environmental impact of these compounds, researchers can continue to develop new and effective treatments for a wide range of diseases.

Q & A

Q. What are the standard synthetic routes for 1-(2,5-Dibromophenyl)thiourea?

The compound is typically synthesized via condensation of 2,5-dibromophenyl isothiocyanate with ammonia or amines. A key intermediate, 2,5-dibromophenyl isothiocyanate, can be prepared by reacting 2,5-dibromoaniline with thiophosgene under controlled conditions . Reaction optimization often involves adjusting solvent polarity (e.g., dichloromethane or acetonitrile) and temperature to improve yield and purity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

  • ¹H/¹³C NMR : To confirm the thiourea moiety (NH signals at δ ~9–11 ppm) and aromatic substitution patterns from bromine-induced deshielding .
  • HR-MS : For molecular ion verification and isotopic patterns matching bromine (¹⁸¹Br/⁷⁹Br) .
  • FT-IR : To identify C=S stretching (~1250–1350 cm⁻¹) and N-H vibrations (~3200–3400 cm⁻¹) .

Q. How can researchers assess the purity of this compound?

Purity is validated via:

  • HPLC/GC-MS : To detect residual solvents or unreacted precursors.
  • Elemental microanalysis : Confirming C, H, N, S, and Br percentages within ±0.4% of theoretical values .
  • Melting point consistency : Sharp melting points (e.g., 187–190°C in related thioureas) indicate high crystallinity .

Advanced Research Questions

Q. How can computational methods aid in designing derivatives of this compound for biological activity?

Molecular docking (e.g., AutoDock 4.2) predicts binding affinities to target proteins, such as HIV-1 protease or cancer-related enzymes. Substituent effects (e.g., electron-withdrawing bromine) can be modeled to optimize interactions with active sites . Density Functional Theory (DFT) further elucidates electronic properties influencing reactivity .

Q. What strategies resolve contradictions in bioactivity data across thiourea derivatives?

Discrepancies in inhibitory activity (e.g., Trypanosoma brucei vs. HIV-1 protease) may arise from:

  • Structural variations : Bromine positioning alters steric hindrance or electronic effects.
  • Assay conditions : Varying concentrations (e.g., 100 µM vs. 10 µM) or solvent systems (DMSO vs. aqueous buffers) . Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) and structure-activity relationship (SAR) studies .

Q. How does X-ray crystallography contribute to understanding thiourea derivatives' supramolecular interactions?

Single-crystal X-ray diffraction reveals hydrogen-bonding networks (N-H⋯S, N-H⋯O) and π-stacking interactions critical for stability and crystal packing. For example, 3,3-dimethylthiourea derivatives show planar conformations stabilized by intermolecular H-bonds . Such data guide co-crystal engineering for improved solubility .

Q. What are the challenges in optimizing reaction yields for brominated thioureas?

Key factors include:

  • Bromine’s electron-withdrawing effect : Slows nucleophilic substitution; requires activated amines or elevated temperatures.
  • Side reactions : Competing thiocyanate formation under acidic conditions. Mitigate via pH control (neutral to mild basic) and inert atmospheres .

Q. How do substituents on the phenyl ring influence thiourea stability and reactivity?

  • Bromine at 2,5-positions : Enhances electrophilicity at the thiocarbonyl group, favoring nucleophilic additions.
  • Methoxy vs. methyl groups : Electron-donating groups reduce thiourea acidity (pKa ~8–10), affecting solubility in polar solvents . Stability studies (TGA/DSC) assess thermal decomposition pathways under varying substituents .

Methodological Tables

Table 1. Comparative Bioactivity of Thiourea Derivatives

CompoundTargetActivity (% Inhibition)ConcentrationReference
1-(3-Bromobenzoyl)thioureaHIV-1 Protease97.03 ± 0.37%100 µM
3-BenzoylthioureaTrypanosoma brucei11.2 ± 0.9%10 µM
N-(2,6-Dimethylphenyl)UreaseIC₅₀ = 18.4 µM-

Table 2. Key Spectral Data for Thiourea Characterization

TechniqueKey SignalsReference
¹H NMRNH protons: δ 9.2–10.8 (broad)
¹³C NMRC=S: δ ~180–185 ppm
FT-IRC=S stretch: 1250–1350 cm⁻¹

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1-(2,5-Dibromophenyl)thiourea
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.